molecular formula C12H12O2 B3510682 5,5-Dimethyl-4-phenylfuran-2(5H)-one CAS No. 15958-02-8

5,5-Dimethyl-4-phenylfuran-2(5H)-one

Cat. No.: B3510682
CAS No.: 15958-02-8
M. Wt: 188.22 g/mol
InChI Key: XLKJCJZGQVIICV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a phenyl group and two methyl groups attached to the furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenylfuran-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a phenyl-substituted acetoacetic ester, cyclization can be induced by heating with an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could be explored based on its chemical structure.

    Industry: It could be used in the manufacture of fine chemicals, fragrances, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-phenylfuran-2(5H)-one would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound of the furan family, with a simple five-membered ring containing one oxygen atom.

    2,5-Dimethylfuran: A derivative with two methyl groups attached to the furan ring.

    4-Phenylfuran: A derivative with a phenyl group attached to the furan ring.

Uniqueness

5,5-Dimethyl-4-phenylfuran-2(5H)-one is unique due to the specific combination of substituents on the furan ring, which can influence its reactivity and potential applications. The presence of both phenyl and methyl groups can affect its electronic properties and steric hindrance, making it distinct from other furan derivatives.

Properties

IUPAC Name

5,5-dimethyl-4-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(2)10(8-11(13)14-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJCJZGQVIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)O1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508196
Record name 5,5-Dimethyl-4-phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15958-02-8
Record name 5,5-Dimethyl-4-phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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